molecular formula C25H27N3O5S B018993 Bifeprunox mesylate CAS No. 350992-13-1

Bifeprunox mesylate

Cat. No. B018993
M. Wt: 481.6 g/mol
InChI Key: ONWKHSGOYGLGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bifeprunox mesylate is an atypical antipsychotic agent . It combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .


Molecular Structure Analysis

Bifeprunox mesylate has a chemical formula of C24H23N3O2 . Its molecular weight is 385.467 g/mol . The structure of Bifeprunox mesylate includes a benzoxazolone core, a piperazine ring, and a biphenyl group .

Scientific Research Applications

  • Nicotine-seeking Behavior : Bifeprunox, as a partial agonist at dopamine D2 and serotonin1A receptors, can attenuate nicotine-seeking behaviors induced by associated cues. This suggests its potential use in preventing relapse in nicotine addiction (Di Clemente et al., 2012).

  • Schizophrenia Treatment : It is a potent partial D2-like and 5-HT1A receptor agonist, showing potential effectiveness against both positive and negative symptoms of schizophrenia (Dahan et al., 2009). Moreover, it has been under investigation specifically for treating schizophrenia due to its partial dopamine-receptor agonist properties (Watanabe, 2007).

  • Weight Gain and Locomotor Activity : It significantly reduces body weight gain, food and water intake, and locomotor activity in rats, showing a distinct pharmacological profile compared to other antipsychotics (De Santis et al., 2014).

  • Antipsychotic Actions : Bifeprunox mesylate displays antipsychotic-like actions and is effective in reducing the cataleptogenic potential of other novel antipsychotic agents, particularly when 5-HT1A receptor activation is diminished (Bardin et al., 2006).

  • Neurochemical Profile : Its administration affects hippocampal serotonin levels, which may enhance the treatment of negative symptoms and cognitive deficits in psychiatric conditions (Assié et al., 2005).

  • Comparison with Other Antipsychotics : Research comparing bifeprunox with other antipsychotics like aripiprazole reveals differences in their impact on dopamine neuronal activity and D2 receptor antagonism, which are critical for understanding their therapeutic profiles (Etievant et al., 2009).

Safety And Hazards

The safety data sheet for Bifeprunox mesylate suggests that it may cause skin irritation . In case of accidental ingestion or contact, immediate medical attention is advised .

Relevant Papers

  • "Efficacy and safety of bifeprunox in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study" .
  • "Bifeprunox: a Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors" .

properties

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956533
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifeprunox mesylate

CAS RN

350992-13-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifeprunox mesylate
Reactant of Route 2
Reactant of Route 2
Bifeprunox mesylate
Reactant of Route 3
Reactant of Route 3
Bifeprunox mesylate
Reactant of Route 4
Reactant of Route 4
Bifeprunox mesylate
Reactant of Route 5
Reactant of Route 5
Bifeprunox mesylate
Reactant of Route 6
Reactant of Route 6
Bifeprunox mesylate

Citations

For This Compound
22
Citations
P Seeman - Synapse, 2008 - Wiley Online Library
Because long‐term antipsychotics elicit behavioral dopamine supersensitivity, the present study examined whether 7–9 days administration of partial dopamine D2 agonists with …
Number of citations: 30 onlinelibrary.wiley.com
G Laus, S Nerdinger, V Kahlenberg… - …, 2014 - researchgate.net
… The investigational drug bifeprunox mesylate is a partial dopamine agonist with a unique receptor-binding profile and potential antipsychotic properties.Patented processes involve multi…
Number of citations: 3 www.researchgate.net
MLG Wadenberg - 2007 - Future Medicine
Most second-generation, atypical, dopamine (DA) D2/5-HT 2 blocking antipsychotics still induce extrapyramidal side effects (EPS) in higher doses. Weight gain and metabolic …
Number of citations: 26 www.futuremedicine.com
MS Kleven, C Barret-Grévoz, LB Slot… - …, 2005 - Elsevier
Compounds possessing 5-HT 1A agonist properties attenuate catalepsy induced by D 2 receptor blockade. Here we examined the role of 5-HT 1A receptor agonism in the reduced …
Number of citations: 102 www.sciencedirect.com
L Bardin, MS Kleven, C Barret-Grévoz… - …, 2006 - nature.com
A new generation of proven or potential antipsychotics, including aripiprazole, bifeprunox, SSR181507 and SLV313, exhibit agonist actions at serotonin 5-HT 1A receptors, but little …
Number of citations: 131 www.nature.com
S Natesan, GE Reckless, KBL Barlow… - International Journal …, 2011 - academic.oup.com
… OPC-4392, bifeprunox mesylate and aripiprazole (Toronto Research Chemicals, Canada) were dissolved in 30% v/v dimethylformamide in saline acidified with glacial acetic acid (1% v/…
Number of citations: 40 academic.oup.com
AL Auclair, MS Kleven, C Barret-Grévoz… - Behavioural brain …, 2009 - Elsevier
Typical antipsychotics such as haloperidol exert their therapeutic effects via blockade of dopamine (DA) D 2 receptors, leading to extrapyramidal symptoms (EPS) in humans and …
Number of citations: 16 www.sciencedirect.com
AL Auclair, A Galinier, J Besnard… - …, 2007 - Springer
Introduction Prepulse inhibition (PPI) of the startle reflex has been extensively studied because it is disrupted in several psychiatric diseases, most notably schizophrenia. In rats, and to …
Number of citations: 28 link.springer.com
N Ye, Z Song, A Zhang - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Psychiatric disorders like schizophrenia and neurodegenerative diseases like Parkinson’s disease are associated with poly-factorial pathogenic mechanisms, with several …
Number of citations: 37 www.ingentaconnect.com
L Bardin, A Auclair, MS Kleven… - Behavioural …, 2007 - journals.lww.com
Combining antagonist/partial agonist activity at dopamine D 2 and agonist activity at serotonin 5-HT 1A receptors is one of the approaches that has recently been chosen to develop …
Number of citations: 73 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.